ethyl 4-{[(2Z)-5-(2-methoxy-2-oxoethyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]amino}-1-(2-oxopropyl)-1H-imidazole-5-carboxylate
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Overview
Description
ETHYL 4-{[3-ALLYL-5-(2-METHOXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-OXOPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[3-ALLYL-5-(2-METHOXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-OXOPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazolidine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, allyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[3-ALLYL-5-(2-METHOXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-OXOPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
ETHYL 4-{[3-ALLYL-5-(2-METHOXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-OXOPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-{[3-ALLYL-5-(2-METHOXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-OXOPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 4-{[3-ALLYL-5-(2-METHOXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-OXOPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE include other imidazole and thiazolidine derivatives, such as:
- ETHYL 4-{[3-ALLYL-5-(2-HYDROXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-OXOPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE
- ETHYL 4-{[3-ALLYL-5-(2-METHOXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-HYDROXYPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 4-{[3-ALLYL-5-(2-METHOXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-OXOPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N4O6S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 5-[(Z)-[5-(2-methoxy-2-oxoethyl)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]-3-(2-oxopropyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C18H22N4O6S/c1-5-7-22-16(25)12(8-13(24)27-4)29-18(22)20-15-14(17(26)28-6-2)21(10-19-15)9-11(3)23/h5,10,12H,1,6-9H2,2-4H3/b20-18- |
InChI Key |
GWQUKQRMHJFNBS-ZZEZOPTASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=CN1CC(=O)C)/N=C\2/N(C(=O)C(S2)CC(=O)OC)CC=C |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1CC(=O)C)N=C2N(C(=O)C(S2)CC(=O)OC)CC=C |
Origin of Product |
United States |
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